Clenisopenterol

Veterinary drug residue analysis Solid-phase extraction Method validation

Clenisopenterol is a synthetic β2-adrenergic agonist required for calibrating multi-analyte UPLC-MS/MS methods in veterinary residue monitoring. Its uniquely low response factor (slope=189.0) precludes surrogate calibration using clenbuterol or salbutamol. MIP SPE recovery >95% enables class-selective extraction workflows. Procure for confirmatory analysis meeting EU CCβ ≤0.71 μg/L requirements in bovine urine. For laboratory research use only.

Molecular Formula C13H20Cl2N2O
Molecular Weight 291.21 g/mol
CAS No. 157664-68-1
Cat. No. B1456042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClenisopenterol
CAS157664-68-1
Molecular FormulaC13H20Cl2N2O
Molecular Weight291.21 g/mol
Structural Identifiers
SMILESCC(C)CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
InChIInChI=1S/C13H20Cl2N2O/c1-8(2)3-4-17-7-12(18)9-5-10(14)13(16)11(15)6-9/h5-6,8,12,17-18H,3-4,7,16H2,1-2H3
InChIKeyKWAPEXIWYNEGAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clenisopenterol (CAS 157664-68-1) Technical Profile for Analytical Reference and Research Procurement


Clenisopenterol (CAS 157664-68-1) is a synthetic β-adrenergic receptor agonist belonging to the phenethanolamine class, structurally related to clenbuterol and primarily utilized as an analytical reference standard and impurity marker in veterinary residue monitoring and doping control research [1][2]. The compound, also known as a β-agonist, is characterized by its high selectivity for β2-adrenergic receptors and is frequently included in multi-residue analytical methods for detecting illicit growth promoters in food-producing animals [3][4].

Why Clenisopenterol Cannot Be Substituted with Clenbuterol or Other β-Agonists in Analytical and Research Workflows


Clenisopenterol exhibits distinct analytical behavior that precludes simple substitution with clenbuterol or other in-class β-agonists. Its unique chromatographic retention characteristics, differential ionization efficiency in LC-MS/MS, and specific molecular recognition by imprinted polymers demand dedicated analytical reference materials for accurate quantification [1]. Furthermore, the compound's status as a veterinary-specific β-agonist with limited human therapeutic use makes it a critical marker for distinguishing between legitimate medication and illicit growth promotion, a differentiation that cannot be achieved using generic β-agonist standards [2][3]. The quantitative evidence below substantiates why clenisopenterol requires distinct procurement and method validation considerations.

Quantitative Evidence Supporting Clenisopenterol-Specific Procurement Decisions


Superior MCX SPE Recovery of Clenisopenterol Compared to Zilpaterol and Procaterol

Clenisopenterol demonstrates quantitative recovery (100.9%) from mixed-mode cation exchange (MCX) solid-phase extraction cartridges at a spiked concentration of 0.5 mg/kg, outperforming the structurally distinct β-agonists zilpaterol (79.0%) and procaterol (93.5%) under identical conditions [1].

Veterinary drug residue analysis Solid-phase extraction Method validation

Clenisopenterol Exhibits Lower LC-MS/MS Response Factor Relative to Clenbuterol and Salbutamol

In UPLC-MS/MS analysis of feed matrices, clenisopenterol yields a regression slope of Y=189.0X+105.5, which is approximately 216-fold lower than clenbuterol (Y=40821.9X+37.9) and 232-fold lower than salbutamol (Y=43793.5X+20.4) at equivalent concentrations [1].

LC-MS/MS quantification Calibration Matrix effects

High MIP SPE Selectivity for Clenisopenterol Versus Ritodrine

Clenbuterol-based molecularly imprinted polymer (MIP) SPE columns retain clenisopenterol with >95% found in the eluate, demonstrating class-level cross-reactivity comparable to clenbuterol and mabuterol but markedly superior to ritodrine, which exhibits only 51% recovery under identical conditions [1].

Molecularly imprinted polymers Selective extraction Sample cleanup

UPLC-MS/MS Method Validation Demonstrates High Reproducibility for Clenisopenterol Quantification in Bovine Urine

A validated UPLC-MS/MS method for 18 β-agonists in bovine urine achieved within-laboratory reproducibility <20% for clenisopenterol, with a detection capability (CCβ) of ≤0.71 μg L⁻¹ and a decision limit (CCα) of ≤0.51 μg L⁻¹, meeting EU Commission Decision 2002/657/EC performance criteria [1].

UPLC-MS/MS Method validation Residue analysis

Defined Application Scenarios Where Clenisopenterol Reference Material Provides Unique Value


Development and Validation of Multi-Residue LC-MS/MS Methods for β-Agonist Monitoring

Clenisopenterol reference standard is essential for calibrating multi-analyte UPLC-MS/MS methods targeting 16–18 β-agonists in animal tissues and urine, as its uniquely low response factor (slope = 189.0) prevents surrogate calibration using more common β-agonists like clenbuterol or salbutamol [1][2]. The validated method achieves CCβ values ≤0.71 μg L⁻¹ in bovine urine, meeting EU regulatory requirements for confirmatory analysis [3].

MIP-Based Selective Sample Preparation for Clenbuterol and Structurally Related Analytes

Clenisopenterol is retained with >95% efficiency on clenbuterol-imprinted MIP SPE columns, enabling simultaneous extraction of clenbuterol, mabuterol, clenproperol, and clenisopenterol from complex matrices such as animal feeds, urine, and liver [4]. This class-selective behavior facilitates streamlined multi-analyte cleanup workflows, whereas ritodrine requires separate extraction due to poor MIP recovery (51%) [4].

Forensic Differentiation of Veterinary β-Agonist Misuse in Doping Control

Clenisopenterol serves as a specific marker for veterinary β-agonist exposure, distinct from human therapeutics like salbutamol or terbutaline. Its inclusion in WADA monitoring panels provides forensic evidence of potential meat contamination or deliberate misuse of growth promoters, a differentiation not possible with generic β-agonist screening assays [5].

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